molecular formula C19H14BrClN2O2 B8809539 5-bromo-2-[(2-chlorophenyl)methoxy]-N-pyridin-3-ylbenzamide

5-bromo-2-[(2-chlorophenyl)methoxy]-N-pyridin-3-ylbenzamide

Cat. No.: B8809539
M. Wt: 417.7 g/mol
InChI Key: SANMNLWWCYVPQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-2-[(2-chlorophenyl)methoxy]-N-pyridin-3-ylbenzamide is a complex organic compound that features a bromine atom, a chlorine atom, and a pyridine ring

Preparation Methods

The synthesis of 5-bromo-2-[(2-chlorophenyl)methoxy]-N-pyridin-3-ylbenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Chlorination: The addition of a chlorine atom to the benzyloxy group.

    Coupling Reaction: The coupling of the brominated and chlorinated intermediates with a pyridine derivative under specific reaction conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

5-bromo-2-[(2-chlorophenyl)methoxy]-N-pyridin-3-ylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

5-bromo-2-[(2-chlorophenyl)methoxy]-N-pyridin-3-ylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-bromo-2-[(2-chlorophenyl)methoxy]-N-pyridin-3-ylbenzamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to specific biological effects. The exact molecular targets and pathways involved depend on the context of its application and the specific biological system being studied.

Comparison with Similar Compounds

5-bromo-2-[(2-chlorophenyl)methoxy]-N-pyridin-3-ylbenzamide can be compared with similar compounds such as:

  • 5-Bromo-2-(2-chloro-benzyloxy)-phenyl-acrylic acid methyl ester
  • 5-Bromo-2-(2-chloro-benzyloxy)-phenyl-acrylic acid 4-nitro-phenyl ester

These compounds share similar structural features but differ in their functional groups and overall chemical properties

Properties

Molecular Formula

C19H14BrClN2O2

Molecular Weight

417.7 g/mol

IUPAC Name

5-bromo-2-[(2-chlorophenyl)methoxy]-N-pyridin-3-ylbenzamide

InChI

InChI=1S/C19H14BrClN2O2/c20-14-7-8-18(25-12-13-4-1-2-6-17(13)21)16(10-14)19(24)23-15-5-3-9-22-11-15/h1-11H,12H2,(H,23,24)

InChI Key

SANMNLWWCYVPQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)C(=O)NC3=CN=CC=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Solid pyridin-3-amine (212 mg, 2.25 mmol) was added in one charge to a stirred solution of 5-bromo-2-{[(2-chlorophenyl)methyl]oxy}benzoic acid (may be prepared as described in Description 28; 350 mg, 1.03 mmol), 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (236 mg, 1.23 mmol) and 1-Hydroxybenzotriazole (166 mg, 1.23 mmol) in DMF (20 ml) under nitrogen at 20° C. The reaction mixture was stirred at 20° C. for 16 h. Water (50 ml) was added to the mixture and the mixture was filtered to yield the title compound as a white solid. 400 mg.
Quantity
212 mg
Type
reactant
Reaction Step One
Quantity
350 mg
Type
reactant
Reaction Step Two
Quantity
236 mg
Type
reactant
Reaction Step Two
Quantity
166 mg
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

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